molecular formula C24H29F3N6O B608259 7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B608259
M. Wt: 474.5 g/mol
InChI Key: KELNXHBJTXCXSN-UHFFFAOYSA-N
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Description

JTP 103237 is a novel compound known for its potent inhibition of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the absorption of dietary fats in the intestines. By inhibiting MGAT2, JTP 103237 has shown promise in modulating fat absorption and preventing diet-induced obesity .

Scientific Research Applications

JTP 103237 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of MGAT2 and its effects on lipid metabolism.

    Biology: JTP 103237 is used to investigate the role of MGAT2 in various biological processes, including fat absorption and energy balance.

    Medicine: The compound has potential therapeutic applications in the treatment of obesity, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.

    Industry: JTP 103237 is used in the development of new drugs targeting metabolic diseases .

Preparation Methods

The synthesis of JTP 103237 involves several steps, including the formation of its core structure and the introduction of functional groups. The compound is synthesized through a series of reactions that include cyclization, alkylation, and functional group modifications. The industrial production methods for JTP 103237 are designed to ensure high purity and yield, often involving optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

JTP 103237 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Mechanism of Action

JTP 103237 exerts its effects by selectively inhibiting MGAT2. This inhibition reduces the absorption of dietary fats in the intestines, leading to decreased levels of triglycerides and other lipids in the bloodstream. The compound also increases the levels of monoacylglycerol and fatty acids in the intestines, which can modulate appetite and energy balance. The molecular targets and pathways involved include the MGAT2 enzyme and related lipid metabolism pathways .

Comparison with Similar Compounds

JTP 103237 is unique in its high selectivity and potency as an MGAT2 inhibitor. Similar compounds include:

Properties

IUPAC Name

7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELNXHBJTXCXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
Reactant of Route 4
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
Reactant of Route 5
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
Reactant of Route 6
7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

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